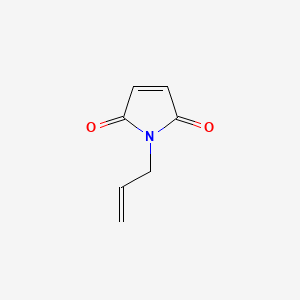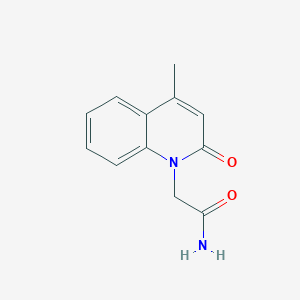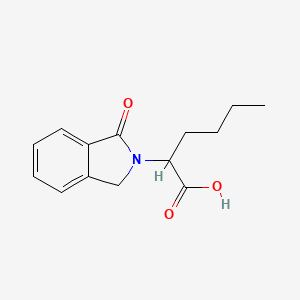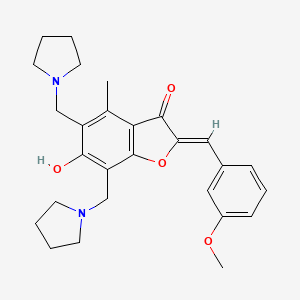
N-Allylmaleimide
Descripción general
Descripción
N-Allylmaleimide is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a 2,5-pyrroledione moiety. This compound is particularly interesting due to its electron-withdrawing properties and its ability to form stable polymers. This compound is used in various fields, including polymer chemistry and materials science, due to its unique chemical properties .
Aplicaciones Científicas De Investigación
N-Allylmaleimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and copolymers.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.
Safety and Hazards
When handling N-Allylmaleimide, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
N-Allylmaleimide-based copolymers are widely used in various branches of industry, from the aerospace industry to microelectronics . Future research could focus on exploring its potential applications in these areas and others, such as its use in biomedical research and potential for neurodegenerative disease treatment .
Mecanismo De Acción
Target of Action
N-Allylmaleimide, similar to its relative N-Ethylmaleimide, is known to interact with sulfhydryl groups . These groups are found in many proteins and enzymes, making them potential targets for this compound. In particular, N-Ethylmaleimide has been reported to interact with Galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .
Mode of Action
This compound, like N-Ethylmaleimide, is an alkylating reagent . It reacts with sulfhydryl groups to form stable thioether bonds . This reaction is specific for sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity with amino groups occurs . This interaction can modify the function of proteins and enzymes, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
It’s known that the compound’s reactivity is influenced by ph, with specific reactivity towards sulfhydryls at ph 65-75 and increased reactivity towards amino groups at pH values greater than 75 . This suggests that the compound’s bioavailability and distribution could be influenced by the pH of its environment.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins and enzymes it interacts with. Given its reactivity with sulfhydryl groups, it could potentially modify a wide range of proteins and enzymes, leading to diverse cellular effects. For instance, N-substituted maleimides have been reported to exhibit excellent thermal stability and electron-withdrawing properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH . Its reactivity with sulfhydryl groups is specific at pH 6.5-7.5, while at pH values greater than 7.5, it also reacts with amino groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Métodos De Preparación
N-Allylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with allylamine. The reaction typically occurs in an organic solvent such as ethyl acetate, under controlled temperature conditions. The resulting product is then purified through recrystallization or other purification techniques .
In industrial settings, this compound is produced through bulk radical copolymerization. This method involves the use of radical initiators such as azobisisobutyronitrile (AIBN) in solvents like methanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 70°C to 90°C .
Análisis De Reacciones Químicas
N-Allylmaleimide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-allylsuccinimide .
Comparación Con Compuestos Similares
N-Allylmaleimide can be compared with other N-substituted maleimides, such as N-ethylmaleimide and N-phenylmaleimide. These compounds share similar chemical properties but differ in their specific applications and reactivity:
N-Ethylmaleimide: Used primarily as a sulfhydryl reagent in biochemical studies.
N-Phenylmaleimide: Used in the synthesis of polymers with unique optical properties.
This compound is unique due to its ability to form thermally stable polymers and its specific reactivity with sulfhydryl groups, making it valuable in both industrial and research settings .
Propiedades
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7811793.png)
![N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7811798.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7811809.png)
![N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7811816.png)
![ethyl 2-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B7811828.png)

![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811841.png)
![1-Phenyl-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811846.png)
![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-(4-methoxyphenyl)ethanone;bromide](/img/structure/B7811860.png)
![1-(4-Chlorophenyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811866.png)
![3-amino-N-[6-[(3-aminobenzoyl)amino]hexyl]benzamide](/img/structure/B7811873.png)


![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B7811893.png)
